Cas no 2229426-55-3 (2-amino-3-{7-oxabicyclo2.2.1heptan-2-yl}propan-1-ol)

2-amino-3-{7-oxabicyclo2.2.1heptan-2-yl}propan-1-ol 化学的及び物理的性質
名前と識別子
-
- 2-amino-3-{7-oxabicyclo2.2.1heptan-2-yl}propan-1-ol
- 2-amino-3-{7-oxabicyclo[2.2.1]heptan-2-yl}propan-1-ol
- EN300-1755443
- 2229426-55-3
-
- インチ: 1S/C9H17NO2/c10-7(5-11)3-6-4-8-1-2-9(6)12-8/h6-9,11H,1-5,10H2
- InChIKey: QPQGAMPQIDDVTK-UHFFFAOYSA-N
- ほほえんだ: O1C2CCC1C(CC(CO)N)C2
計算された属性
- せいみつぶんしりょう: 171.125928785g/mol
- どういたいしつりょう: 171.125928785g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 163
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 4
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 55.5Ų
- 疎水性パラメータ計算基準値(XlogP): -0.1
2-amino-3-{7-oxabicyclo2.2.1heptan-2-yl}propan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1755443-0.1g |
2-amino-3-{7-oxabicyclo[2.2.1]heptan-2-yl}propan-1-ol |
2229426-55-3 | 0.1g |
$1508.0 | 2023-09-20 | ||
Enamine | EN300-1755443-1g |
2-amino-3-{7-oxabicyclo[2.2.1]heptan-2-yl}propan-1-ol |
2229426-55-3 | 1g |
$1714.0 | 2023-09-20 | ||
Enamine | EN300-1755443-10.0g |
2-amino-3-{7-oxabicyclo[2.2.1]heptan-2-yl}propan-1-ol |
2229426-55-3 | 10g |
$7373.0 | 2023-06-03 | ||
Enamine | EN300-1755443-5.0g |
2-amino-3-{7-oxabicyclo[2.2.1]heptan-2-yl}propan-1-ol |
2229426-55-3 | 5g |
$4972.0 | 2023-06-03 | ||
Enamine | EN300-1755443-10g |
2-amino-3-{7-oxabicyclo[2.2.1]heptan-2-yl}propan-1-ol |
2229426-55-3 | 10g |
$7373.0 | 2023-09-20 | ||
Enamine | EN300-1755443-0.25g |
2-amino-3-{7-oxabicyclo[2.2.1]heptan-2-yl}propan-1-ol |
2229426-55-3 | 0.25g |
$1577.0 | 2023-09-20 | ||
Enamine | EN300-1755443-0.05g |
2-amino-3-{7-oxabicyclo[2.2.1]heptan-2-yl}propan-1-ol |
2229426-55-3 | 0.05g |
$1440.0 | 2023-09-20 | ||
Enamine | EN300-1755443-1.0g |
2-amino-3-{7-oxabicyclo[2.2.1]heptan-2-yl}propan-1-ol |
2229426-55-3 | 1g |
$1714.0 | 2023-06-03 | ||
Enamine | EN300-1755443-0.5g |
2-amino-3-{7-oxabicyclo[2.2.1]heptan-2-yl}propan-1-ol |
2229426-55-3 | 0.5g |
$1646.0 | 2023-09-20 | ||
Enamine | EN300-1755443-2.5g |
2-amino-3-{7-oxabicyclo[2.2.1]heptan-2-yl}propan-1-ol |
2229426-55-3 | 2.5g |
$3362.0 | 2023-09-20 |
2-amino-3-{7-oxabicyclo2.2.1heptan-2-yl}propan-1-ol 関連文献
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
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Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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Weifeng Jiang,Jianpeng Sun,Kebin Lu,Chuanhai Jiang,Huakai Xu,Zhaodi Huang,Ning Cao,Fangna Dai Dalton Trans., 2021,50, 9934-9941
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Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998
2-amino-3-{7-oxabicyclo2.2.1heptan-2-yl}propan-1-olに関する追加情報
Comprehensive Overview of 2-amino-3-{7-oxabicyclo[2.2.1]heptan-2-yl}propan-1-ol (CAS No. 2229426-55-3)
The compound 2-amino-3-{7-oxabicyclo[2.2.1]heptan-2-yl}propan-1-ol, identified by its CAS No. 2229426-55-3, is a structurally unique molecule that has garnered significant attention in the fields of medicinal chemistry and drug discovery. Its distinctive 7-oxabicyclo[2.2.1]heptane scaffold, combined with an amino-propanol side chain, makes it a promising candidate for various pharmaceutical applications. Researchers are particularly interested in its potential as a bioactive intermediate due to its ability to interact with biological targets, such as enzymes and receptors, with high specificity.
In recent years, the demand for novel heterocyclic compounds like 2-amino-3-{7-oxabicyclo[2.2.1]heptan-2-yl}propan-1-ol has surged, driven by the need for innovative therapeutics in areas such as neurodegenerative diseases and metabolic disorders. The compound's rigid bicyclic framework enhances its stability and bioavailability, which are critical factors in drug design. Moreover, its amino alcohol functionality allows for further derivatization, enabling the synthesis of a wide range of analogs with tailored properties.
One of the most frequently searched questions related to this compound is: "What are the synthetic routes for 2-amino-3-{7-oxabicyclo[2.2.1]heptan-2-yl}propan-1-ol?" The synthesis typically involves multi-step organic reactions, including cycloaddition and reductive amination, to construct the 7-oxabicyclo[2.2.1]heptane core and introduce the amino-propanol moiety. Advanced techniques such as asymmetric catalysis are often employed to achieve high enantiomeric purity, which is essential for pharmaceutical applications.
Another hot topic in the scientific community is the structure-activity relationship (SAR) of 2-amino-3-{7-oxabicyclo[2.2.1]heptan-2-yl}propan-1-ol. Researchers are actively investigating how modifications to its structure influence its biological activity. For instance, substituting the amino group with different alkyl or aryl groups can significantly alter its binding affinity to target proteins. These studies are crucial for optimizing the compound's efficacy and minimizing potential side effects.
The compound's CAS No. 2229426-55-3 is often referenced in patent literature and academic publications, highlighting its importance in intellectual property and research collaborations. Companies specializing in custom synthesis and contract research frequently list this compound in their catalogs, catering to the growing demand from pharmaceutical and biotechnology sectors. Its versatility as a building block for more complex molecules further underscores its value in drug development pipelines.
Environmental and sustainability considerations are also becoming increasingly relevant in the context of chemical synthesis. Researchers are exploring green chemistry approaches to produce 2-amino-3-{7-oxabicyclo[2.2.1]heptan-2-yl}propan-1-ol with minimal waste and energy consumption. Techniques such as catalytic hydrogenation and solvent-free reactions are being evaluated to enhance the compound's eco-friendly profile.
In summary, 2-amino-3-{7-oxabicyclo[2.2.1]heptan-2-yl}propan-1-ol (CAS No. 2229426-55-3) represents a fascinating area of research with broad implications for drug discovery and development. Its unique structural features, combined with its potential for diverse applications, make it a subject of ongoing investigation. As the scientific community continues to unravel its properties and optimize its synthesis, this compound is poised to play a pivotal role in the advancement of modern therapeutics.
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